molecular formula C12H14O3 B008687 3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one CAS No. 19835-58-6

3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one

Cat. No. B008687
CAS RN: 19835-58-6
M. Wt: 206.24 g/mol
InChI Key: SZQAVFDYDMLQFT-UHFFFAOYSA-N
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Description

3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one, also known as HOCPCA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the family of cyclohexenone derivatives and has been shown to exhibit a range of biological activities.

Mechanism Of Action

The exact mechanism of action of 3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one is not fully understood, but it is believed to modulate the activity of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a receptor that is involved in the transmission of pain signals and the regulation of inflammation. 3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one has been shown to bind to TRPV1 and inhibit its activity, thereby reducing pain and inflammation.

Biochemical And Physiological Effects

3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation. 3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one has also been shown to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in the regulation of pain and inflammation.

Advantages And Limitations For Lab Experiments

3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its potential therapeutic applications, making it a suitable compound for further research. However, there are also limitations to the use of 3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.

Future Directions

There are several future directions for the study of 3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one. One potential area of research is the development of 3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one analogs with improved pharmacokinetic properties and reduced side effects. Another area of research is the investigation of the potential use of 3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one and its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one involves the reaction of 2-cyclohexen-1-one with 1,3-cyclopentadiene in the presence of a Lewis acid catalyst. This reaction results in the formation of a cyclopentenone intermediate, which is then subjected to a series of chemical transformations to yield 3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one. The synthesis of 3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one has been optimized to produce high yields and purity, making it a suitable compound for scientific research.

Scientific Research Applications

3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. It has been shown to exhibit analgesic properties in animal models of acute and chronic pain. 3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of arthritis.

properties

CAS RN

19835-58-6

Product Name

3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3-hydroxy-2-[(5-oxocyclopenten-1-yl)methyl]cyclohex-2-en-1-one

InChI

InChI=1S/C12H14O3/c13-10-4-1-3-8(10)7-9-11(14)5-2-6-12(9)15/h3,14H,1-2,4-7H2

InChI Key

SZQAVFDYDMLQFT-UHFFFAOYSA-N

SMILES

C1CC(=C(C(=O)C1)CC2=CCCC2=O)O

Canonical SMILES

C1CC(=C(C(=O)C1)CC2=CCCC2=O)O

synonyms

3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one

Origin of Product

United States

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